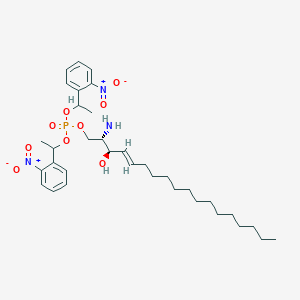

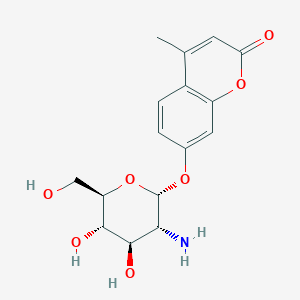

2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions that yield high-purity products. For example, a related synthesis process involved high-pressure hydrolysis and reduction reactions, followed by addition reactions to achieve the desired compound with a high overall yield and minimal environmental pollution (Wen Zi-qiang, 2007). Such processes are indicative of the sophisticated techniques used to synthesize complex molecules like 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride.

Molecular Structure Analysis

Understanding the molecular structure of compounds like 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride is crucial for exploring their potential applications. Structural analyses often employ spectroscopic methods such as IR, 1H NMR, and elemental analysis to characterize the compound thoroughly. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, crucial for predicting the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical properties of compounds like 2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride are determined by their functional groups and molecular structure. For instance, palladium-catalyzed reactions involving similar molecules have demonstrated unique multiple arylation via C-C and C-H bond cleavages, leading to products with significant synthetic and potential pharmacological interest (H. Wakui et al., 2004).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

A study by Wang and Nakamura (1994) explored the synthesis of polyesters having amino acid moieties in the main chain. This involved the polycondensation of N,N-di(2-hydroxyethyl)-3-aminopropionic acid (M3), diols, bisphenol A, and isophthaloyl dichloride, indicating potential uses of related compounds in polymer synthesis (Wang & Nakamura, 1994).

Biological Evaluation for Antioxidant and Antibacterial Properties

Aslam et al. (2016) synthesized Schiff bases from 2-aminophenol and assessed their biological activities. They found that these compounds exhibited significant antioxidant and antibacterial activities, suggesting potential applications in pharmaceuticals (Aslam et al., 2016).

Material Science - Thermostabilizers for Polypropylene

Aghamali̇yev, Naghiyeva, and Rasulov (2018) synthesized specific imidazolines to act as thermostabilizers for polypropylene. These compounds, related to aminophenols, demonstrate the relevance of such chemical structures in enhancing material properties (Aghamali̇yev et al., 2018).

Hemoglobin Allosteric Modifiers

Research by Randad et al. (1991) involved synthesizing compounds to decrease the oxygen affinity of human hemoglobin A. This study indicates the potential application of related compounds in clinical or biological areas requiring oxygen supply modulation (Randad et al., 1991).

Synthesis of Chelates

Olesiejuk et al. (2018) describe the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, highlighting the potential of similar compounds in creating complex chelates for various applications (Olesiejuk et al., 2018).

DNA Interaction Studies

Rafique et al. (2022) synthesized 4-aminophenol derivatives and conducted DNA interaction studies. Their findings suggest potential applications of similar compounds in the development of anticancer agents (Rafique et al., 2022).

Eigenschaften

IUPAC Name |

2-amino-1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.ClH/c1-17(24)23(25)20-12-13-21(26-15-18-8-4-2-5-9-18)22(14-20)27-16-19-10-6-3-7-11-19;/h2-14,17H,15-16,24H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGJJVSGLJFEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675573 |

Source

|

| Record name | 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride | |

CAS RN |

1219199-37-7 |

Source

|

| Record name | 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

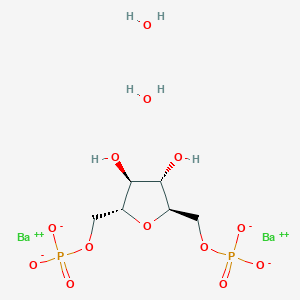

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

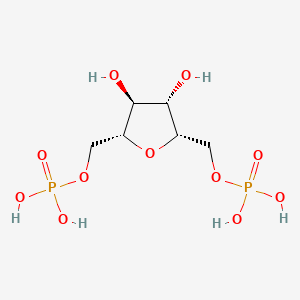

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)